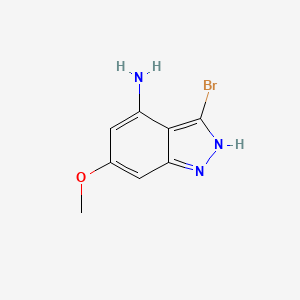

3-Bromo-6-methoxy-1H-indazol-4-amine

Description

3-Bromo-6-methoxy-1H-indazol-4-amine (CAS: 1000341-23-0) is a halogenated indazole derivative featuring a bromine atom at position 3, a methoxy group at position 6, and an amine group at position 2. This compound is of significant interest in medicinal chemistry due to its structural resemblance to intermediates used in antiviral and anticancer drug development . Its synthesis typically involves substitution reactions on indazole scaffolds, though detailed synthetic protocols are less documented compared to its analogs.

Properties

IUPAC Name |

3-bromo-6-methoxy-2H-indazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3O/c1-13-4-2-5(10)7-6(3-4)11-12-8(7)9/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDZZLJIQVKVFFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NNC(=C2C(=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646938 | |

| Record name | 3-Bromo-6-methoxy-2H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-23-0 | |

| Record name | 3-Bromo-6-methoxy-2H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-methoxy-1H-indazol-4-amine typically involves the formation of the indazole core followed by functional group modifications. One common method includes the cyclization of substituted hydrazines with ortho-substituted benzenes . Transition metal-catalyzed reactions, such as those involving copper or palladium, are often employed to facilitate the formation of the indazole ring .

Industrial Production Methods

Industrial production of indazole derivatives, including 3-Bromo-6-methoxy-1H-indazol-4-amine, often utilizes scalable synthetic routes that ensure high yields and purity. These methods may involve continuous flow chemistry and the use of automated reactors to optimize reaction conditions and minimize byproducts .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-methoxy-1H-indazol-4-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Often carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Commonly involves reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that 3-bromo-6-methoxy-1H-indazol-4-amine exhibits notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of indazole compounds can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. A recent study highlighted that certain indazole derivatives demonstrated IC50 values significantly lower than established chemotherapeutic agents like cisplatin, indicating their potential as effective anticancer agents .

Mechanism of Action

The mechanism of action for these compounds often involves the inhibition of key enzymes or receptors that regulate cell proliferation and survival. For example, some indazole derivatives have been shown to inhibit tubulin polymerization, thus disrupting mitosis in cancer cells. This interaction results in increased apoptosis rates in treated cells, providing a dual benefit of reducing tumor size while sparing normal cells .

Chemical Biology

Biological Pathway Studies

3-Bromo-6-methoxy-1H-indazol-4-amine serves as a crucial tool compound for elucidating biological pathways. Its ability to selectively interact with specific molecular targets allows researchers to study the effects of these interactions on cellular functions. For instance, it has been utilized to investigate the role of various signaling pathways in cancer and inflammatory diseases .

Target Identification

In silico studies have been employed to predict the binding affinity of this compound with various proteins involved in disease mechanisms. Molecular docking simulations indicate strong interactions with proteins such as Bcl-2 and p53, which are critical in regulating apoptosis and cell cycle progression .

Material Science

Synthesis of Novel Materials

The unique properties of 3-bromo-6-methoxy-1H-indazol-4-amine enable its use in synthesizing novel materials with enhanced characteristics. Research has demonstrated its application in creating advanced polymers and nanomaterials that exhibit improved mechanical and thermal properties. These materials can be utilized in various applications ranging from drug delivery systems to electronic devices .

Case Studies

Mechanism of Action

The mechanism of action of 3-Bromo-6-methoxy-1H-indazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Substituent Variations and Structural Similarities

The table below compares substituents and key properties of 3-Bromo-6-methoxy-1H-indazol-4-amine with five related compounds:

Key Observations :

- Positional Isomerism : Shifting the bromine from position 3 (target compound) to 6 or 7 alters steric and electronic properties, impacting binding affinity in biological targets .

Biological Activity

3-Bromo-6-methoxy-1H-indazol-4-amine is a compound belonging to the indazole family, which has been recognized for its diverse biological activities, including anticancer, anti-inflammatory, and enzyme inhibition properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

3-Bromo-6-methoxy-1H-indazol-4-amine can be synthesized through various methods, including cyclization reactions involving 2-azidobenzaldehydes and amines. The presence of the bromine and methoxy groups significantly influences its chemical reactivity and biological activity.

Anticancer Activity

Recent studies have highlighted the potential of 3-Bromo-6-methoxy-1H-indazol-4-amine as an anticancer agent. For instance, in a comparative study, several indazole derivatives were tested against various human cancer cell lines. The compound exhibited notable cytotoxic effects:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-Bromo-6-methoxy-1H-indazol-4-amine | HeLa | 0.16 |

| Reference Drug (Cisplatin) | HeLa | - |

| Other Indazole Derivatives | K562 | Varies |

The IC50 value of 0.16 µM against HeLa cells indicates that this compound is significantly more potent than many other derivatives tested in the same study .

The mechanism of action for 3-Bromo-6-methoxy-1H-indazol-4-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, which is enhanced by the presence of bromine and methoxy groups. This binding can lead to apoptosis in cancer cells, as evidenced by increased rates of apoptosis in treated K562 cells .

Case Studies

- Study on Indazole Derivatives : A study synthesized various indazole derivatives, including 3-Bromo-6-methoxy-1H-indazol-4-amine, and evaluated their anticancer properties against multiple cell lines (A549, K562). The results demonstrated that this compound had a significant inhibitory effect on cancer cell proliferation .

- Structure-Activity Relationship (SAR) Analysis : Another investigation focused on the SAR of indazole derivatives revealed that modifications at specific positions could enhance or diminish biological activity. The presence of the methoxy group at position 6 was found to be crucial for maintaining cytotoxicity against cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.